![molecular formula C17H20N2O4S2 B2758269 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide CAS No. 946342-76-3](/img/structure/B2758269.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide
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Description
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study on novel thiourea derivatives bearing the benzenesulfonamide moiety showed significant activity against Mycobacterium tuberculosis, highlighting the potential use of sulfonamide compounds in treating tuberculosis and other bacterial infections (Ghorab et al., 2017).
Enzyme Inhibition
Sulfonamide derivatives have also been explored for their ability to inhibit various enzymes, offering potential therapeutic applications in disease treatment. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a role in several diseases including neurodegenerative disorders (Röver et al., 1997).
Cancer Research
Furthermore, sulfonamide derivatives have been investigated for their anticancer properties. A study on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide demonstrated inhibition of the HIF-1 pathway, showing potential as a novel small molecule anticancer agent (Mun et al., 2012).
Synthesis and Characterization
The synthesis and characterization of sulfonamide compounds are crucial for understanding their structure-activity relationships, which guides the development of more effective and selective therapeutic agents. Novel heterocyclic compounds with the sulfamido moiety have been synthesized and shown antibacterial and antifungal activities, indicating the versatility of sulfonamide compounds in developing new antimicrobials (Nunna et al., 2014).
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-7-8-17(11-14(13)2)25(22,23)18-15-5-3-6-16(12-15)19-9-4-10-24(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYREOSOVNYIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide |
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